methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate
Description
Methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[3,4-d][1,3]oxazole ring system, a phenylsulfanyl group, and a trihydroxypropyl side chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C17H21NO8S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate |
InChI |
InChI=1S/C17H21NO8S/c1-24-15(22)17(27-9-5-3-2-4-6-9)7-11-12(18-16(23)25-11)14(26-17)13(21)10(20)8-19/h2-6,10-14,19-21H,7-8H2,1H3,(H,18,23) |
InChI Key |
PWTWMNLOCAQKPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2C(C(O1)C(C(CO)O)O)NC(=O)O2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the phenylsulfanyl and trihydroxypropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction temperatures. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The trihydroxypropyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can produce hydroxyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 2-oxo-6-phenylsulfanyl derivatives exhibit significant anticancer properties. For instance, a class of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles demonstrated potent activity against various cancer cell lines with GI50 values in the nanomolar range. These compounds induced apoptosis and arrested cell cycles at the G2/M phase through mechanisms involving tubulin polymerization inhibition .
Neuroprotective Effects
Research has shown that oxazoles can possess neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis and Chemical Properties
The synthesis of methyl 2-oxo-6-phenylsulfanyl derivatives often involves multi-step organic reactions. The Biginelli reaction is one such method used to synthesize hybrid compounds that include oxazole moieties. This reaction combines an aldehyde, a methylene active compound, and urea or its analogues under acid catalysis .
Table 1: Synthesis Methods for Methyl 2-Oxo Derivatives
| Method | Key Reactants | Yield (%) | References |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, Methylene Active Compound | Variable | |
| Sonogashira Cross-Coupling | Aryl Halides | High | |
| INOC Reaction | Hydroxypyrazole | 79 |
Polymer Chemistry
Methyl 2-oxo derivatives have been explored for their potential use in polymer chemistry. Their unique chemical structure allows them to act as monomers or cross-linking agents in the development of new materials with enhanced properties such as thermal stability and mechanical strength.
Photovoltaic Devices
Recent advancements suggest that compounds containing oxazole rings may improve the efficiency of organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer makes them suitable candidates for further research in solar energy applications .
Case Study 1: Anticancer Screening
A comprehensive screening of methyl 2-oxo derivatives was conducted on a panel of human cancer cell lines by the National Cancer Institute (NCI). The results showed that several derivatives exhibited significant growth inhibition with IC50 values below 500 nM, suggesting a robust potential for further development as anticancer agents .
Case Study 2: Neuroprotection Research
In vitro studies demonstrated that certain oxazole derivatives could reduce neuronal cell death induced by oxidative stress by modulating apoptosis-related pathways. These findings highlight the therapeutic potential of these compounds in neurodegenerative disease models .
Mechanism of Action
The mechanism of action of methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate is unique due to its combination of a pyrano[3,4-d][1,3]oxazole ring system, a phenylsulfanyl group, and a trihydroxypropyl side chain. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Biological Activity
Methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrano[3,4-d][1,3]oxazole core with various functional groups that contribute to its biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors. Key synthetic strategies include:
- Formation of the Pyrano[3,4-d][1,3]oxazole Ring : This is achieved through cyclization reactions involving appropriate carbonyl compounds and nucleophiles.
- Introduction of Functional Groups : The synthesis incorporates various substituents such as phenylsulfanyl and trihydroxypropyl groups which enhance its reactivity and biological profile.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have shown that derivatives of pyrano[3,4-d][1,3]oxazole possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
Anticancer Properties
Preliminary investigations suggest that methyl 2-oxo-6-phenylsulfanyl derivatives may exhibit cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 10 | |
| MCF-7 | 15 | |
| A549 | 12 |
These results indicate potential for development as anticancer agents.
Antimicrobial Activity
The compound has been tested against a range of microbial strains. Results indicate that it possesses antibacterial and antifungal properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest its potential use in treating infections.
The biological activity of methyl 2-oxo-6-phenylsulfanyl compounds is believed to stem from their ability to interact with specific enzymes and receptors in target cells. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : It may also bind to receptors influencing cellular signaling pathways related to apoptosis or inflammation.
Case Studies and Research Findings
Several studies have focused on the pharmacological properties of similar compounds:
- Antioxidant and Anticancer Activity : A study demonstrated that derivatives with similar structures showed enhanced antioxidant capacity and significant cytotoxicity against human cancer cell lines .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of pyrano[3,4-d][1,3]oxazole derivatives against resistant strains of bacteria and fungi, emphasizing their potential in pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
